molecular formula C28H28BrN3O2 B12127019 1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12127019
M. Wt: 518.4 g/mol
InChI Key: YWMOMAQSONHXLU-UHFFFAOYSA-N
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Description

1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of piperidine, pyrazole, and benzoxazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps, typically starting with the preparation of the core spiro structure. The synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Ring: This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.

    Formation of the Benzoxazine Ring: This can be synthesized through a condensation reaction involving an amine and a phenol derivative.

    Bromination and Methoxylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can be compared with other spiro compounds such as:

    Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.

    Spirocyclic Lactams: Used in the development of pharmaceuticals due to their stability and bioactivity.

    Spirocyclic Amines: Studied for their potential as therapeutic agents in various diseases.

The uniqueness of 1-Benzyl-9’-bromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its complex structure, which combines multiple pharmacophores, making it a versatile compound for diverse scientific research applications.

Properties

Molecular Formula

C28H28BrN3O2

Molecular Weight

518.4 g/mol

IUPAC Name

1'-benzyl-9-bromo-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C28H28BrN3O2/c1-33-23-10-7-21(8-11-23)25-18-26-24-17-22(29)9-12-27(24)34-28(32(26)30-25)13-15-31(16-14-28)19-20-5-3-2-4-6-20/h2-12,17,26H,13-16,18-19H2,1H3

InChI Key

YWMOMAQSONHXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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